

# comparing the efficacy of Angiogenin Fragment (108-123) to other Angiogenin fragments

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Angiogenin Fragment (108-123)

Cat. No.: B12345946 Get Quote

# A Comparative Guide to the Efficacy of Angiogenin Fragments

For Researchers, Scientists, and Drug Development Professionals

Angiogenin (ANG), a 14 kDa protein, is a potent mediator of angiogenesis, the formation of new blood vessels from pre-existing ones. Its role in various physiological and pathological processes, including tumor growth and metastasis, has made it a significant target for therapeutic development. The biological activity of angiogenin is multifaceted, involving ribonucleolytic activity, cell surface interactions, and nuclear translocation, ultimately leading to endothelial cell proliferation, migration, and tube formation. Various fragments of angiogenin have been studied to either mimic or inhibit its functions, offering potential as pro- or antiangiogenic agents. This guide provides a comparative analysis of the efficacy of **Angiogenin Fragment (108-123)** against other notable angiogenin fragments, supported by available experimental data.

## **Comparative Efficacy of Angiogenin Fragments**

The biological effects of angiogenin fragments are diverse, with different regions of the parent protein exhibiting distinct functionalities. The N-terminal and C-terminal fragments, in particular, have been shown to possess opposing effects on endothelial cell behavior.



| Fragment                 | Source/Type                                                  | Primary Effect<br>on Endothelial<br>Cells | Quantitative<br>Data                                                                          | Reference |
|--------------------------|--------------------------------------------------------------|-------------------------------------------|-----------------------------------------------------------------------------------------------|-----------|
| Angiogenin (1-6)         | N-terminal<br>fragment of<br>Bovine<br>Angiogenin<br>(ANG-1) | Proliferative                             | Proliferation comparable to the native ANG-1 protein.                                         | [1]       |
| Angiogenin (108-<br>123) | C-terminal<br>fragment of<br>Human<br>Angiogenin             | Inhibitory                                | Inhibits cell proliferation.                                                                  | [1]       |
| Angiogenin (103-<br>124) | C-terminal fragment of Bovine Angiogenin (ANG-1)             | Inhibitory                                | Less inhibitory to<br>cell proliferation<br>compared to<br>human<br>Angiogenin (108-<br>123). | [1]       |
| Angiogenin (62-<br>67)   | Internal fragment<br>of Bovine<br>Angiogenin<br>(ANG-1)      | No significant<br>effect                  | No significant impact on HUVEC proliferation.                                                 | [1]       |

Table 1: Comparison of the Effects of Angiogenin Fragments on Endothelial Cell Proliferation. This table summarizes the observed effects of different angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).



| Fragment             | Source/Type                                            | Effect on Tube<br>Formation (Matrigel<br>Assay)           | Reference |
|----------------------|--------------------------------------------------------|-----------------------------------------------------------|-----------|
| Angiogenin (1-6)     | N-terminal fragment of<br>Bovine Angiogenin<br>(ANG-1) | Promotes tube formation (similar to native protein)       | [1]       |
| Angiogenin (108-123) | C-terminal fragment of<br>Human Angiogenin             | Promotes tube formation                                   | [1]       |
| Angiogenin (103-124) | C-terminal fragment of<br>Bovine Angiogenin<br>(ANG-1) | Promotes tube<br>formation (similar to<br>native protein) | [1]       |

Table 2: Comparison of the Effects of Angiogenin Fragments on in vitro Angiogenesis (Tube Formation). This table outlines the impact of various angiogenin fragments on the formation of capillary-like structures by HUVECs on Matrigel.

| Fragment             | Activity                                     | Quantitative Data | Reference |
|----------------------|----------------------------------------------|-------------------|-----------|
| Angiogenin (108-123) | Inhibition of<br>Ribonucleolytic<br>Activity | Ki = 278 μM       | [2]       |

Table 3: Inhibitory Effect of **Angiogenin Fragment (108-123)** on Ribonucleolytic Activity. This table provides the inhibition constant (Ki) of the (108-123) fragment against the enzymatic activity of full-length angiogenin.

## **Signaling Pathways and Experimental Workflows**

To understand the mechanisms of action and the methods used to evaluate these fragments, the following diagrams illustrate key signaling pathways and experimental workflows.





Click to download full resolution via product page

Caption: Angiogenin signaling cascade leading to angiogenesis.







Click to download full resolution via product page

Caption: Workflow for assessing Angiogenin fragment efficacy.

## **Detailed Experimental Protocols**



## **HUVEC Proliferation Assay**

This assay measures the effect of angiogenin fragments on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

#### Methodology:

- Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete endothelial growth medium.
- Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with a basal medium containing various concentrations of the angiogenin fragments to be tested. Control wells receive the vehicle alone.
- Incubation: The plates are incubated for 48-72 hours.
- Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay, which measures the metabolic activity of viable cells. Alternatively, direct cell counting or DNA synthesis measurement (e.g., BrdU incorporation) can be performed.
- Data Analysis: The absorbance is read using a microplate reader, and the results are
  expressed as a percentage of the control. Dose-response curves are generated to determine
  the EC50 (for proliferative fragments) or IC50 (for inhibitory fragments).

## **Matrigel Tube Formation Assay**

This in vitro assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

#### Methodology:

- Matrigel Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify at 37°C.
- Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in a basal medium containing the angiogenin fragments at various concentrations.



- Incubation: The plate is incubated for 6-18 hours to allow for the formation of tube-like structures.
- Visualization and Quantification: The formation of capillary-like networks is observed and
  photographed using a microscope. The extent of tube formation is quantified by measuring
  parameters such as the total tube length, number of branch points, and total mesh area
  using image analysis software.
- Data Analysis: The quantitative data from treated wells are compared to the control to determine the pro- or anti-angiogenic effect of the fragments.

## **Chick Chorioallantoic Membrane (CAM) Assay**

The CAM assay is an in vivo model used to study angiogenesis and the effects of various compounds on blood vessel formation.

#### Methodology:

- Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days to allow for the development of the chorioallantoic membrane.
- Windowing: A small window is carefully made in the eggshell to expose the CAM.
- Sample Application: A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the angiogenin fragment is placed on the CAM.
- Incubation: The window is sealed, and the eggs are incubated for another 2-3 days.
- Observation and Quantification: The CAM is observed for the formation of new blood vessels
  around the application site. The angiogenic response is quantified by counting the number of
  new blood vessel branches converging towards the sample.
- Data Analysis: The angiogenic or anti-angiogenic activity is determined by comparing the vascular density in the treated CAMs to that of the controls.

### **Ribonucleolytic Activity Assay**



This assay measures the enzymatic activity of angiogenin and the inhibitory potential of its fragments.

#### Methodology:

- Substrate Preparation: A suitable RNA substrate, such as yeast tRNA or a synthetic fluorogenic substrate, is prepared in a reaction buffer.
- Enzyme and Inhibitor Incubation: Full-length angiogenin is pre-incubated with various concentrations of the inhibitory fragment (e.g., Angiogenin 108-123).
- Reaction Initiation: The enzymatic reaction is initiated by adding the RNA substrate to the enzyme/inhibitor mixture.
- Measurement of Activity: The cleavage of the RNA substrate is monitored over time. For tRNA, this can be done by analyzing the cleavage products on a denaturing polyacrylamide gel. For fluorogenic substrates, the increase in fluorescence upon cleavage is measured using a fluorometer.
- Data Analysis: The initial reaction rates are calculated. For inhibitory fragments, the data is used to determine the inhibition constant (Ki) by fitting it to appropriate enzyme inhibition models.[2]

### Conclusion

The available data indicates that different fragments of angiogenin can exert opposing effects on endothelial cell functions critical for angiogenesis. The N-terminal fragment (1-6) of bovine angiogenin appears to be pro-angiogenic, promoting cell proliferation, while the C-terminal fragment (108-123) of human angiogenin is inhibitory. Interestingly, both fragments, along with a C-terminal fragment of bovine angiogenin, have been reported to promote tube formation in the Matrigel assay, suggesting a more complex role in the morphogenesis of vascular structures. The inhibitory effect of the (108-123) fragment is further substantiated by its ability to block the ribonucleolytic activity of the full-length protein.

For researchers and drug development professionals, these findings highlight the potential of specific angiogenin fragments as targeted therapeutic agents. Further quantitative, head-to-head comparative studies of these fragments in standardized human cell-based and in vivo



models are warranted to fully elucidate their therapeutic potential and to determine their precise dose-dependent effects on the various stages of angiogenesis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. The Ionophoric Activity of a Pro-Apoptotic VEGF165 Fragment on HUVEC Cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the efficacy of Angiogenin Fragment (108-123) to other Angiogenin fragments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12345946#comparing-the-efficacy-of-angiogenin-fragment-108-123-to-other-angiogenin-fragments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com